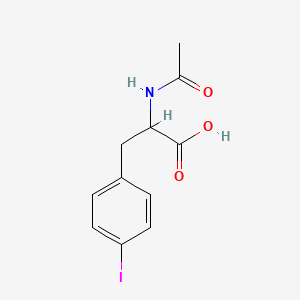

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a useful research compound. Its molecular formula is C11H12INO3 and its molecular weight is 333.12 g/mol. The purity is usually 95%.

The exact mass of the compound Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is 332.98619 g/mol and the complexity rating of the compound is 262. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Acetyl-4-iodo-DL-phenylalanine (Ac-DL-Phe(4-I)-OH) is a synthetic amino acid derivative of phenylalanine, notable for its potential biological applications. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and biological activities. This article explores the biological activity of Ac-DL-Phe(4-I)-OH, focusing on its mechanisms, effects in different biological contexts, and relevant case studies.

- Molecular Formula : C11H12INO3

- Molecular Weight : 333.1 g/mol

- CAS Number : 201351-59-9

Ac-DL-Phe(4-I)-OH features an iodine atom at the para position of the phenyl ring, which influences its reactivity and interactions with biological systems.

The biological activity of Ac-DL-Phe(4-I)-OH can be attributed to its structural similarity to natural amino acids, allowing it to participate in various biochemical pathways. Key mechanisms include:

-

Inhibition of Enzyme Activity :

- Ac-DL-Phe(4-I)-OH has been shown to inhibit certain enzymes involved in metabolic pathways, particularly those related to insulin signaling. Elevated levels of phenylalanine derivatives can impair insulin signaling and glucose uptake in cells, contributing to metabolic disorders such as Type 2 Diabetes Mellitus (T2DM) .

- Protein Incorporation :

- Radiolabeling Applications :

Case Studies

-

Insulin Signaling Impairment :

A study involving C57BL/6J mice fed a diet supplemented with phenylalanine revealed that elevated serum levels led to significant impairments in insulin signaling pathways. The mice exhibited increased blood glucose levels and reduced glucose tolerance, indicating a direct link between phenylalanine derivatives and metabolic dysfunction . -

Radiotracer Development :

Research on iodine-labeled phenylalanines highlighted their potential as radiotracers for diagnostic imaging. In experiments with mice, varying doses of 123I-labeled 4-iodophenylalanine showed differential tissue distribution patterns, suggesting its utility in targeting specific organs for imaging purposes .

Comparative Analysis of Related Compounds

| Compound | Molecular Formula | Biological Activity |

|---|---|---|

| Acetyl-4-iodo-DL-Phe(4-I) | C11H12INO3 | Inhibits insulin signaling; potential radiotracer |

| 4-Iodo-L-phenylalanine | C9H10INO2 | Similar enzyme inhibition; used in cancer imaging |

| 6-Fluoro-L-phenylalanine | C9H10FNO2 | Enhances protein stability; used in drug design |

Analyse Des Réactions Chimiques

Ribosomal Incorporation into Polypeptides

Ac-DL-Phe(4-I)-OH serves as a substrate for engineered translation systems, enabling site-specific incorporation into proteins. The process involves three critical steps :

| Step | Mechanism | Key Components |

|---|---|---|

| Aminoacylation | Charging onto tRNA via aminoacyl-tRNA synthetase | ATP, Mg²⁺, synthetase enzymes |

| Ribosomal Binding | EF-Tu-mediated delivery to ribosome A-site | EF-Tu, GTP, mRNA codon recognition |

| Peptidyl Transfer | Peptide bond formation with growing chain | Ribosome catalytic center (23S rRNA) |

This method allows precise integration of iodinated phenylalanine into proteins, facilitating structural studies or functional tagging . Engineered E. coli strains (e.g., JX33) enhance incorporation efficiency by optimizing elongation factors and suppressing competing termination signals .

Cross-Coupling Reactions

The iodine atom enables palladium-catalyzed cross-coupling reactions, such as Negishi coupling , to synthesize complex aryl-alanine derivatives :

| Reactants | Catalyst System | Conditions | Product |

|---|---|---|---|

| Ac-DL-Phe(4-I)-OH + Organozinc reagent | Pd(PPh₃)₂Cl₂, DIBAL | THF/DMAC (1:1), 65–70°C | 4-Substituted phenylalanine derivatives |

Example: Reaction with zincated Fmoc-3-iodo-ʟ-alanine methyl ester yields sulfonodifluoromethylphenylalanine derivatives . The iodine’s reactivity as a leaving group facilitates selective aryl-alkyl bond formation.

Deprotection of Acetyl Group

The acetyl protecting group is removed under acidic or basic conditions to regenerate the free amine:

This step is critical for subsequent peptide synthesis or functionalization of the amino group.

Halogen Exchange Reactions

The iodine substituent participates in Ullmann-type couplings or nucleophilic aromatic substitution (NAS) under controlled conditions:

| Reaction | Reagent | Product |

|---|---|---|

| Fluorination | KF, CuI, DMF, 120°C | 4-Fluoro-DL-phenylalanine |

| Hydroxylation | NaOH, H₂O₂, 80°C | 4-Hydroxy-DL-phenylalanine |

While not explicitly detailed in provided sources, these reactions align with general aryl iodide reactivity .

Radiolabeling and Imaging

The iodine atom enables direct incorporation of radioisotopes (e.g., ¹²³I or ¹³¹I) for SPECT/CT imaging. For example, electrophilic iodination preserves stereochemistry in peptide tracers .

Propriétés

IUPAC Name |

2-acetamido-3-(4-iodophenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12INO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTVNNJWKXVLALU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)I)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.